molecular formula C14H17NO3 B13943122 Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate

Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate

Cat. No.: B13943122
M. Wt: 247.29 g/mol
InChI Key: WNWUYYZBSLFMHF-UHFFFAOYSA-N
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Description

Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a broader class of bicyclic compounds that have shown significant potential in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This process often employs a rhodium (II) complex and a chiral Lewis acid binary system to achieve high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant activity in neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 8-oxa-3-aza-bicyclo[510]octane-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate

InChI

InChI=1S/C14H17NO3/c16-14(17-10-11-5-2-1-3-6-11)15-8-4-7-12-13(9-15)18-12/h1-3,5-6,12-13H,4,7-10H2

InChI Key

WNWUYYZBSLFMHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CN(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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